molecular formula C20H11Br2Cl2N3O B15284723 2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol

2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol

Cat. No.: B15284723
M. Wt: 540.0 g/mol
InChI Key: MBMXBDNORUAECC-KIBLKLHPSA-N
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Description

2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol is a complex organic compound that features a unique structure combining brominated phenol and imidazo[1,2-a]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dibromophenol with an imidazo[1,2-a]pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-(bromomethyl)phenol
  • 2,4-Dibromo-6-chlorophenol
  • 2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol

Uniqueness

This compound stands out due to its unique combination of brominated phenol and imidazo[1,2-a]pyridine moieties.

Properties

Molecular Formula

C20H11Br2Cl2N3O

Molecular Weight

540.0 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]phenol

InChI

InChI=1S/C20H11Br2Cl2N3O/c21-12-7-11(19(28)15(22)8-12)10-25-20-18(14-5-4-13(23)9-16(14)24)26-17-3-1-2-6-27(17)20/h1-10,28H/b25-10+

InChI Key

MBMXBDNORUAECC-KIBLKLHPSA-N

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)/N=C/C3=C(C(=CC(=C3)Br)Br)O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N=CC3=C(C(=CC(=C3)Br)Br)O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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